3'-Hydroxyamobarbital

描述

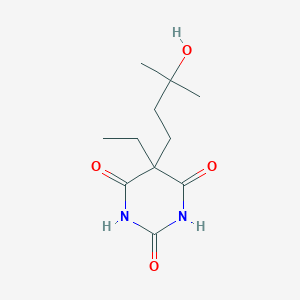

3'-Hydroxyamobarbital is a tertiary alcohol metabolite of amobarbital, a barbiturate used clinically as a sedative-hypnotic and anticonvulsant. It is formed via ω-1 oxidation of the amyl side chain of amobarbital in the liver, primarily mediated by hepatic cytochrome P450 enzymes . Unlike primary or secondary alcohols generated from other barbiturates, this compound retains partial pharmacological activity despite reduced hydrophilicity due to steric hindrance from its tertiary alcohol structure. This allows it to cross the blood-brain barrier (BBB) and contribute to the prolonged sedative effects of amobarbital . Approximately 34–49% of an amobarbital dose is excreted as this compound and its conjugates in urine, with minimal unchanged parent drug excreted .

属性

CAS 编号 |

1421-07-4 |

|---|---|

分子式 |

C11H18N2O4 |

分子量 |

242.27 g/mol |

IUPAC 名称 |

5-ethyl-5-(3-hydroxy-3-methylbutyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O4/c1-4-11(6-5-10(2,3)17)7(14)12-9(16)13-8(11)15/h17H,4-6H2,1-3H3,(H2,12,13,14,15,16) |

InChI 键 |

PUVZPWLDMBLALZ-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |

规范 SMILES |

CCC1(C(=O)NC(=O)NC1=O)CCC(C)(C)O |

其他CAS编号 |

1421-07-4 |

同义词 |

3'-hydroxyamobarbital 3'-hydroxyamobarbital, (+)-isomer 3'-hydroxyamobarbital, (-)-isome |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Barbiturate Metabolites

Metabolic Pathways and Structural Differences

Amobarbital vs. Pentobarbital Metabolites

- Amobarbital: Metabolized via ω-1 oxidation to form 3'-hydroxyamobarbital (tertiary alcohol).

- Pentobarbital : Undergoes ω and ω-1 oxidation, yielding primary and secondary alcohol metabolites , respectively. The primary alcohol is further oxidized to a carboxylic acid. All metabolites are inactive and rapidly glucuronidated .

Table 1: Key Differences in Barbiturate Metabolism

| Compound | Metabolic Site | Metabolite Type | Pharmacologic Activity | Glucuronidation | BBB Penetration |

|---|---|---|---|---|---|

| Amobarbital | ω-1 tertiary | Tertiary alcohol | Partial activity | No | Yes |

| Pentobarbital | ω (primary) | Primary alcohol → Carboxylic acid | Inactive | Yes | No |

| Pentobarbital | ω-1 secondary | Secondary alcohol | Inactive | Yes | No |

Pharmacologic Activity

- This compound: Retains sedative-hypnotic activity due to retained lipophilicity (log P ~2.5–3.0) and BBB penetration. Its tertiary alcohol structure reduces hydrogen bonding capacity, balancing hydrophobicity and receptor binding .

- Pentobarbital Metabolites : Both primary/secondary alcohols and carboxylic acid derivatives are inactive. Increased hydrophilicity and glucuronidation prevent BBB penetration .

Metabolic Fate and Excretion

- This compound: Excreted primarily in urine (~34–49% of dose) as free metabolite or minor conjugates. No significant fecal excretion .

- Pentobarbital Metabolites : Fully glucuronidated and excreted in urine. Carboxylic acid derivatives account for >80% of eliminated metabolites .

Interspecies and Genetic Variability

- Human vs. Animal Metabolism : In humans, this compound is a major metabolite, whereas animal models (e.g., rodents) lack N-glucoside conjugates .

- Genetic Polymorphisms : Hydroxylation of amobarbital is under genetic control. Populations exhibit variability in this compound vs. N-glucoside metabolite ratios (e.g., Caucasians excrete more hydroxylated metabolites than Orientals) .

Research Findings and Clinical Implications

Role in Prolonged Sedation

This compound’s extended half-life (~20–25 hours) and residual activity explain the prolonged effects of amobarbital despite rapid parent drug clearance. This contrasts with pentobarbital, whose inactive metabolites result in shorter duration of action .

Toxicity and Overdose Considerations

In overdose, this compound contributes to CNS depression but is less potent than amobarbital.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and micellar liquid chromatography are used to quantify this compound in biological samples. Limits of detection range from 0.01–0.4 mg/L, depending on derivatization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。